molecular formula C23H21N5O4S B2835529 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 852436-83-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2835529
CAS No.: 852436-83-0
M. Wt: 463.51
InChI Key: GEVFKYQCBBTXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic specialty chemical offered for early-stage research and screening purposes. This molecule is a hybrid structure incorporating a 1,4-benzodioxan ring system linked via an acetamide group to a [1,2,4]triazolo[4,3-b]pyridazine scaffold bearing a 4-ethoxyphenyl substituent. This specific structural motif suggests potential for investigation in various biochemical fields, particularly in medicinal chemistry where similar fused heterocyclic systems are known to exhibit bioactive properties. Researchers may explore its utility as a scaffold in kinase inhibition studies, cellular signaling pathway analysis, or as a precursor in the synthesis of more complex molecular entities. As part of a collection of rare and unique chemicals, this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-2-30-17-6-3-15(4-7-17)23-26-25-20-9-10-22(27-28(20)23)33-14-21(29)24-16-5-8-18-19(13-16)32-12-11-31-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVFKYQCBBTXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, resulting in derivatives with potentially different properties.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzodioxin core linked to a triazolopyridazine moiety via a sulfanyl group. The synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various substituted phenyl compounds under controlled conditions to yield the target acetamide.

Synthesis Overview

  • Starting Materials :
    • 2,3-dihydro-1,4-benzodioxin derivatives.
    • Substituted phenyl compounds (e.g., 4-ethoxyphenyl).
    • Sulfanyl reagents.
  • Reaction Conditions :
    • Solvent: Dimethylformamide (DMF) or similar.
    • Base: Lithium hydride or other suitable bases.
    • Temperature: Controlled to facilitate reaction without decomposition.

Enzyme Inhibition

Research has shown that compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide exhibit significant enzyme inhibitory properties. For instance:

  • Acetylcholinesterase Inhibition : This is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been screened for their ability to inhibit acetylcholinesterase effectively .

Antidiabetic Potential

The compound's derivatives have also been investigated for their potential in managing Type 2 diabetes mellitus (T2DM) through the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism and glucose absorption .

Neuroprotective Effects

Given its structural characteristics, this compound may offer neuroprotective benefits. Studies indicate that similar compounds can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .

Anticancer Activity

The potential anticancer properties of this compound are being explored as well. The triazolo and pyridazine components are known for their biological activity against various cancer cell lines. Preliminary studies suggest that derivatives may induce apoptosis in cancer cells through multiple pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Acetylcholinesterase InhibitionReduces acetylcholine breakdown in synaptic clefts ,
α-Glucosidase InhibitionSlows carbohydrate absorption in the intestines
Neuroprotective EffectsModulates neuroinflammation and oxidative stress ,
Anticancer ActivityInduces apoptosis in cancer cells

Case Study 1: Enzyme Inhibition

A study conducted on sulfonamide derivatives containing benzodioxane moieties demonstrated significant inhibition of acetylcholinesterase and α-glucosidase enzymes. The results indicated that these compounds could be developed as dual-action drugs for Alzheimer's disease and diabetes management.

Case Study 2: Neuroprotection

Research into the neuroprotective effects of related compounds showed promising results in reducing neuronal cell death induced by oxidative stress in vitro. These findings suggest that the compound could be further explored for its potential in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the triazolopyridazine core, substituents, or benzodioxin-acetamide linkage. Key comparisons are outlined below:

Structural Analogues of the Triazolopyridazine Core

Compound Name Key Structural Differences Biological Activity/Properties Source
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl group at position 3 of triazolopyridazine; acetamide linked to phenyl ring Not explicitly reported, but methyl substituents often enhance metabolic stability
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Methoxy group at position 4 of phenyl; amine linker instead of sulfanyl-acetamide Safety data available (acute toxicity), but biological activity unspecified
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Pyrimidoindole core replaces triazolopyridazine; methyl and ketone groups Computational studies suggest potential kinase inhibition

Analogues with Modified Benzodioxin-Acetamide Linkages

Compound Name Key Structural Differences Biological Activity/Properties Source
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Sulfonamide linkage; 3,5-dimethylphenyl substituent Potent antimicrobial activity (MIC: 8 µg/mL against S. aureus); low hemolytic activity (<5%)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Methoxy-pyridine core; dimethylaminomethylphenyl substituent Research use only; unvalidated for therapeutic applications

Physicochemical and Electronic Properties

The 4-ethoxyphenyl group in the target compound introduces electron-donating effects, which may enhance binding to hydrophobic pockets in target proteins compared to electron-withdrawing groups (e.g., 4-chlorophenyl in compound 7l) .

Research Findings and Implications

Substituent Effects : The 4-ethoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to smaller substituents (e.g., methyl in ). This aligns with trends observed in sulfonamide analogs, where bulkier substituents enhance antimicrobial potency .

Unmet Data Gaps: While structural analogs like compound 7l demonstrate promising antimicrobial activity, the target compound’s efficacy remains uncharacterized.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent studies.

Synthesis of the Compound

The synthesis of this compound involves several steps beginning with the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and bromoacetamides. The general synthetic pathway can be summarized as follows:

  • Formation of Sulfonamide : The initial step involves reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium to yield the corresponding sulfonamide.
  • Substitution Reaction : The sulfonamide is then treated with bromo-substituted acetamides to form the desired N-acetamide derivative through nucleophilic substitution.

This synthetic route allows for the modification of various substituents on the benzodioxin and triazole moieties, which can influence the biological activity of the final product.

Antimicrobial Activity

Recent studies have indicated that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Triazole Derivatives : Compounds containing the 1,2,4-triazole nucleus have shown efficacy against a range of pathogens including bacteria and fungi. The activity is often attributed to their ability to inhibit key enzymes involved in microbial metabolism .
Compound TypeActivityReference
1,2,4-TriazolesAntibacterial and antifungal
Benzodioxin DerivativesPotential anticancer agents

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has highlighted that various thiadiazole and triazole derivatives can inhibit cancer cell proliferation. For example:

  • Cytotoxicity Studies : Certain derivatives have shown selective cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) with IC50 values indicating significant potency .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways in both microbial and cancer cells.
  • Cell Cycle Disruption : Some derivatives have been shown to induce apoptosis in cancer cells through the disruption of cell cycle progression.

Case Studies

Several studies have evaluated the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against various bacterial strains .
  • Anticancer Activity : Another investigation found that certain benzodioxin derivatives displayed IC50 values lower than standard chemotherapeutic agents like doxorubicin against specific cancer lines .

Q & A

Q. Optimization Strategies :

  • Temperature : Elevated temperatures (80–120°C) for cyclization steps; ambient conditions for coupling.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of Pd catalysts for Suzuki-Miyaura cross-coupling in aryl substitutions .

Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. Basic

  • TLC : Monitors reaction progress using silica gel plates and UV visualization .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • NMR :
    • ¹H NMR : Confirms aromatic proton environments (δ 6.5–8.5 ppm for triazolopyridazine and benzodioxin protons).
    • ¹³C NMR : Assigns carbonyl carbons (~170 ppm) and heterocyclic carbons .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced
Contradictions often arise due to variability in:

  • Assay Conditions : Differences in cell lines, incubation times, or concentrations.
  • Compound Purity : Impurities (>95% purity required for reliable bioactivity) .

Q. Methodological Solutions :

  • Standardized Protocols : Use common cell lines (e.g., HeLa, MCF-7) and validated assays (e.g., MTT for cytotoxicity).
  • Comparative Studies : Parallel testing of derivatives under identical conditions to isolate structure-activity relationships (SAR) .

What computational approaches predict the compound’s biological targets and pharmacokinetics?

Q. Advanced

  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs .
  • QSAR Modeling : Correlates substituent effects (e.g., ethoxy vs. methoxy groups) with logP and bioavailability .
  • ADMET Prediction : Tools like SwissADME estimate solubility, metabolic stability, and toxicity risks .

How do functional groups influence the compound’s reactivity and bioactivity?

Q. Basic

  • Benzodioxin Moiety : Enhances lipophilicity and membrane permeability .
  • Triazolopyridazine Core : Participates in π-π stacking with aromatic residues in enzyme active sites .
  • Sulfanyl Acetamide Linker : Enables disulfide bond formation or thiol-mediated redox interactions .

Q. Reactivity :

  • Nucleophilic Substitution : Susceptible at the sulfanyl group under basic conditions .
  • Oxidation : Sulfur oxidation to sulfoxide/sulfone derivatives alters bioactivity .

What strategies improve the compound’s solubility and formulation stability?

Q. Advanced

  • Salt Formation : Hydrochloride salts enhance aqueous solubility .
  • Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies .
  • Lyophilization : Freeze-drying with excipients (e.g., mannitol) improves long-term storage .

Q. Stability Data :

ConditionStability OutcomeReference
pH 7.4 (RT)Stable for 24 hours
Light ExposurePhotodegradation observed
4°C (dry)Stable for 6 months

How can kinetic and thermodynamic studies elucidate reaction mechanisms?

Q. Advanced

  • Kinetic Analysis : Monitors reaction rates via HPLC to determine rate-limiting steps (e.g., cyclization vs. coupling) .
  • Thermodynamic Profiling : DSC/TGA measures decomposition temperatures and phase transitions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpies with biological targets .

What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Q. Advanced

  • In Vitro :
    • Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR2) .
    • Antiproliferative Activity : 3D tumor spheroid models .
  • In Vivo :
    • Xenograft Models : Nude mice with human cancer xenografts .
    • Pharmacokinetics : Rodent studies to measure Cmax, t1/2, and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.